N-{5-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pentyl}acetamide
Description
N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C17H21N3O |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-[5-(1-prop-2-ynylbenzimidazol-2-yl)pentyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-3-13-20-16-10-7-6-9-15(16)19-17(20)11-5-4-8-12-18-14(2)21/h1,6-7,9-10H,4-5,8,11-13H2,2H3,(H,18,21) |
InChI Key |
VGLHSOMYLINHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide can be achieved through a multi-step process. One common method involves the N-alkylation of a benzodiazole derivative with a propargyl bromide compound. The reaction typically takes place in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide in a solvent such as toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals through energy transfer and electron transfer pathways. These reactive species can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)benzamide
- N-(prop-2-yn-1-yl)acetamide
- N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
N-{5-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pentyl}acetamide stands out due to its benzodiazole core, which imparts unique chemical and biological properties. Compared to similar compounds, it offers a distinct combination of reactivity and potential biological activity, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
